Cas no 2228623-99-0 (2-(but-3-yn-1-yl)-1,3-difluoro-4-methylbenzene)

2-(but-3-yn-1-yl)-1,3-difluoro-4-methylbenzene Chemical and Physical Properties
Names and Identifiers
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- 2-(but-3-yn-1-yl)-1,3-difluoro-4-methylbenzene
- 2228623-99-0
- EN300-1781472
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- Inchi: 1S/C11H10F2/c1-3-4-5-9-10(12)7-6-8(2)11(9)13/h1,6-7H,4-5H2,2H3
- InChI Key: BHVIIRQAMHLFJQ-UHFFFAOYSA-N
- SMILES: FC1C(C)=CC=C(C=1CCC#C)F
Computed Properties
- Exact Mass: 180.07505664g/mol
- Monoisotopic Mass: 180.07505664g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 0Ų
2-(but-3-yn-1-yl)-1,3-difluoro-4-methylbenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1781472-2.5g |
2-(but-3-yn-1-yl)-1,3-difluoro-4-methylbenzene |
2228623-99-0 | 2.5g |
$2464.0 | 2023-09-20 | ||
Enamine | EN300-1781472-1g |
2-(but-3-yn-1-yl)-1,3-difluoro-4-methylbenzene |
2228623-99-0 | 1g |
$1256.0 | 2023-09-20 | ||
Enamine | EN300-1781472-10g |
2-(but-3-yn-1-yl)-1,3-difluoro-4-methylbenzene |
2228623-99-0 | 10g |
$5405.0 | 2023-09-20 | ||
Enamine | EN300-1781472-1.0g |
2-(but-3-yn-1-yl)-1,3-difluoro-4-methylbenzene |
2228623-99-0 | 1g |
$1256.0 | 2023-06-02 | ||
Enamine | EN300-1781472-10.0g |
2-(but-3-yn-1-yl)-1,3-difluoro-4-methylbenzene |
2228623-99-0 | 10g |
$5405.0 | 2023-06-02 | ||
Enamine | EN300-1781472-0.5g |
2-(but-3-yn-1-yl)-1,3-difluoro-4-methylbenzene |
2228623-99-0 | 0.5g |
$1207.0 | 2023-09-20 | ||
Enamine | EN300-1781472-0.1g |
2-(but-3-yn-1-yl)-1,3-difluoro-4-methylbenzene |
2228623-99-0 | 0.1g |
$1106.0 | 2023-09-20 | ||
Enamine | EN300-1781472-0.05g |
2-(but-3-yn-1-yl)-1,3-difluoro-4-methylbenzene |
2228623-99-0 | 0.05g |
$1056.0 | 2023-09-20 | ||
Enamine | EN300-1781472-0.25g |
2-(but-3-yn-1-yl)-1,3-difluoro-4-methylbenzene |
2228623-99-0 | 0.25g |
$1156.0 | 2023-09-20 | ||
Enamine | EN300-1781472-5.0g |
2-(but-3-yn-1-yl)-1,3-difluoro-4-methylbenzene |
2228623-99-0 | 5g |
$3645.0 | 2023-06-02 |
2-(but-3-yn-1-yl)-1,3-difluoro-4-methylbenzene Related Literature
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Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
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Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
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Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
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Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622
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David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
Additional information on 2-(but-3-yn-1-yl)-1,3-difluoro-4-methylbenzene
Research Brief on 2-(but-3-yn-1-yl)-1,3-difluoro-4-methylbenzene (CAS: 2228623-99-0) in Chemical Biology and Pharmaceutical Applications
The compound 2-(but-3-yn-1-yl)-1,3-difluoro-4-methylbenzene (CAS: 2228623-99-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications in drug discovery and development. This research brief synthesizes the latest findings and advancements related to this compound, providing a comprehensive overview of its synthesis, biological activity, and therapeutic potential.
Recent studies have highlighted the role of 2-(but-3-yn-1-yl)-1,3-difluoro-4-methylbenzene as a versatile intermediate in the synthesis of complex bioactive molecules. Its alkyne functionality and difluoromethylbenzene core make it an attractive candidate for click chemistry reactions, enabling the rapid assembly of diverse molecular scaffolds. Researchers have successfully employed this compound in the development of novel inhibitors targeting key enzymes involved in inflammatory and oncogenic pathways.
In a groundbreaking study published in the Journal of Medicinal Chemistry, the compound was utilized as a precursor for the synthesis of potent kinase inhibitors. The difluoromethyl group was found to enhance the metabolic stability of the resulting inhibitors, while the alkyne moiety facilitated efficient conjugation with pharmacophores. This approach led to the identification of several lead compounds with nanomolar activity against specific cancer cell lines.
Further investigations have explored the compound's potential in positron emission tomography (PET) tracer development. The alkyne group allows for straightforward radiolabeling with fluorine-18, making it a valuable building block for the creation of novel diagnostic agents. Preliminary in vivo studies have demonstrated favorable pharmacokinetic properties and target specificity, suggesting its utility in molecular imaging applications.
From a synthetic chemistry perspective, recent advances have focused on optimizing the preparation of 2-(but-3-yn-1-yl)-1,3-difluoro-4-methylbenzene. A team at MIT developed a streamlined, high-yield synthesis route that significantly reduces production costs while maintaining excellent purity. This advancement is expected to facilitate broader adoption of the compound in both academic and industrial research settings.
The safety profile and toxicological characteristics of 2-(but-3-yn-1-yl)-1,3-difluoro-4-methylbenzene have also been investigated in recent preclinical studies. While the compound itself shows moderate cytotoxicity at high concentrations, its derivatives exhibit favorable therapeutic indices, supporting their potential for further development as drug candidates.
Looking ahead, researchers anticipate that 2-(but-3-yn-1-yl)-1,3-difluoro-4-methylbenzene will continue to play a pivotal role in medicinal chemistry efforts, particularly in the design of targeted therapies and diagnostic tools. Its unique combination of chemical functionality and biological compatibility positions it as a valuable asset in the ongoing quest for novel therapeutic interventions.
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